1,3-Dimethyl-1H-imidazo(4,5-b)quinoxalinium toluene-p-sulphonate
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Overview
Description
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is a heterocyclic organic compound with the molecular formula C11H11N4.C7H7O3S and a molecular weight of 370.425520 g/mol . This compound is known for its unique structure, which includes an imidazoquinoxaline core and a toluene-p-sulfonate group. It is primarily used in experimental and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate typically involves the formation of the imidazoquinoxaline core followed by the introduction of the toluene-p-sulfonate group. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Formation of Imidazoquinoxaline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoquinoxaline ring system.
Introduction of Methyl Groups: Methylation of the imidazoquinoxaline core is achieved using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
While specific industrial production methods for 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the imidazoquinoxaline core.
Substitution: The compound can undergo substitution reactions, particularly at the methyl groups or the sulfonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidazoquinoxaline core, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate involves its interaction with specific molecular targets and pathways. The imidazoquinoxaline core can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxaline: Lacks the toluene-p-sulfonate group but shares the imidazoquinoxaline core.
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium chloride: Similar structure but with a chloride group instead of toluene-p-sulfonate.
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium bromide: Similar structure but with a bromide group instead of toluene-p-sulfonate.
Uniqueness
1,3-Dimethyl-1H-imidazo[4,5-b]quinoxalinium toluene-p-sulfonate is unique due to the presence of the toluene-p-sulfonate group, which can influence its solubility, reactivity, and potential biological activities. This makes it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
67892-67-5 |
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Molecular Formula |
C18H18N4O3S |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1,4-dimethylimidazo[4,5-b]quinoxalin-4-ium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C11H11N4.C7H8O3S/c1-14-7-12-10-11(14)13-8-5-3-4-6-9(8)15(10)2;1-6-2-4-7(5-3-6)11(8,9)10/h3-7H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
WCDYMFCFTIGNQA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C=NC2=[N+](C3=CC=CC=C3N=C21)C |
Origin of Product |
United States |
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